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Compound of Interest

Compound Name: 3-(Thiophen-3-yl)benzaldehyde

Cat. No.: B162331 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Thiophen-3-yl)benzaldehyde is a bi-aryl organic compound featuring a benzaldehyde

moiety linked to a thiophene ring at the 3-position. Its structural motif is of significant interest in

medicinal chemistry and materials science due to the diverse biological activities and electronic

properties associated with thiophene-containing compounds. This technical guide provides a

comprehensive overview of the available literature on 3-(Thiophen-3-yl)benzaldehyde,

including its chemical properties, a proposed synthetic route, and a discussion of its potential

biological applications based on analogous structures.

Chemical and Physical Properties
While detailed experimental data for 3-(Thiophen-3-yl)benzaldehyde is limited in publicly

available literature, some key physical properties have been identified.
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Property Value Reference

CAS Number 129746-42-5 [1][2][3][4]

Molecular Formula C₁₁H₈OS

Molecular Weight 188.25 g/mol [1]

Melting Point 45-46 °C [1]

Synonyms
3-(3-Formylphenyl)thiophene,

3-(Thien-3-yl)benzaldehyde
[1]

Proposed Synthesis: Suzuki-Miyaura Cross-
Coupling
Currently, a specific, detailed experimental protocol for the synthesis of 3-(Thiophen-3-
yl)benzaldehyde is not readily available in the surveyed literature. However, based on

established methods for the synthesis of similar bi-aryl compounds, a Suzuki-Miyaura cross-

coupling reaction is a highly plausible and efficient route.[5][6] This method involves the

palladium-catalyzed reaction of an aryl halide with an arylboronic acid. For the synthesis of 3-
(Thiophen-3-yl)benzaldehyde, this would involve the coupling of 3-bromobenzaldehyde with

thiophene-3-boronic acid. To avoid potential side reactions with the aldehyde functionality, the

aldehyde can be protected as a diethyl acetal.
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Step 1: Protection of Aldehyde

Step 2: Suzuki-Miyaura Coupling

Step 3: Deprotection
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Caption: Proposed synthetic workflow for 3-(Thiophen-3-yl)benzaldehyde.

Experimental Protocol (Proposed)
This proposed protocol is based on general procedures for Suzuki-Miyaura couplings of similar

substrates.[6]

Step 1: Protection of 3-Bromobenzaldehyde

To a solution of 3-bromobenzaldehyde (1.0 eq) in anhydrous ethanol, add a catalytic amount

of a strong acid (e.g., p-toluenesulfonic acid).
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The mixture is refluxed for several hours, with the removal of water, until the reaction is

complete (monitored by TLC or GC-MS).

The reaction is cooled to room temperature, and the solvent is removed under reduced

pressure.

The residue is dissolved in an organic solvent (e.g., diethyl ether), washed with a saturated

aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and

concentrated to yield 3-bromobenzaldehyde diethyl acetal.

Step 2: Suzuki-Miyaura Coupling

To a degassed mixture of a suitable solvent (e.g., a 3:1 mixture of dioxane and water), add 3-

bromobenzaldehyde diethyl acetal (1.0 eq), thiophene-3-boronic acid (1.2 eq), and a base

(e.g., K₂CO₃, 3.0 eq).

To this suspension, add a palladium catalyst, such as

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

The reaction mixture is heated to 100 °C under an inert atmosphere for 12 hours.

After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g.,

ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and

concentrated.

Step 3: Deprotection

The crude protected product from Step 2 is dissolved in a mixture of a suitable organic

solvent (e.g., THF) and aqueous acid (e.g., 1M HCl).

The mixture is stirred at room temperature until the deprotection is complete (monitored by

TLC or GC-MS).

The organic solvent is removed, and the aqueous layer is extracted with an organic solvent.
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The combined organic layers are washed, dried, and concentrated. The crude product is

then purified by column chromatography on silica gel to afford 3-(Thiophen-3-
yl)benzaldehyde.

Potential Biological Activities
While no specific biological studies on 3-(Thiophen-3-yl)benzaldehyde have been reported,

the thiophene and benzaldehyde moieties are present in numerous biologically active

compounds.

Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)
Aldo-keto reductase 1C3 (AKR1C3) is an enzyme implicated in the progression of castration-

resistant prostate cancer and other hormone-dependent cancers.[7][8] Several inhibitors of

AKR1C3 contain a thiophene ring, suggesting that this heterocycle can interact favorably with

the enzyme's active site.[7][9][10][11] It is plausible that 3-(Thiophen-3-yl)benzaldehyde could

act as a scaffold for the development of novel AKR1C3 inhibitors.
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Caption: Hypothetical inhibition of the AKR1C3 signaling pathway.

Antiproliferative and Antimicrobial Activity
Thiophene-containing analogues of combretastatin A-4, a potent anticancer agent, have been

synthesized and evaluated for their antiproliferative activities.[12] Furthermore, benzaldehyde

itself has been shown to possess antimicrobial and insecticidal properties.[13][14] The

combination of these two pharmacophores in 3-(Thiophen-3-yl)benzaldehyde suggests that it

could be investigated for potential antiproliferative and antimicrobial effects.

Conclusion
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3-(Thiophen-3-yl)benzaldehyde is a chemical entity with potential applications in drug

discovery and materials science. While detailed experimental data remains limited, this guide

provides a framework based on established chemical principles for its synthesis and potential

biological evaluation. The proposed Suzuki-Miyaura coupling offers a reliable method for its

preparation, and the structural similarities to known bioactive molecules, particularly AKR1C3

inhibitors, warrant further investigation into its pharmacological properties. Researchers are

encouraged to use this guide as a starting point for their own studies on this promising

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26602281/
https://pubmed.ncbi.nlm.nih.gov/34577039/
https://pubmed.ncbi.nlm.nih.gov/34577039/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8471095/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8471095/
https://www.benchchem.com/product/b162331#3-thiophen-3-yl-benzaldehyde-literature-review
https://www.benchchem.com/product/b162331#3-thiophen-3-yl-benzaldehyde-literature-review
https://www.benchchem.com/product/b162331#3-thiophen-3-yl-benzaldehyde-literature-review
https://www.benchchem.com/product/b162331#3-thiophen-3-yl-benzaldehyde-literature-review
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b162331?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

